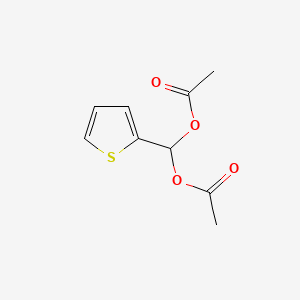

(Acetyloxy)(thiophen-2-yl)methyl acetate

描述

Structural Significance and Synthetic Utility of Thiophene (B33073) Heterocycles in Contemporary Organic Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of modern organic chemistry. Its structural similarity to benzene (B151609) allows it to often act as a bioisostere in medicinal chemistry, leading to the development of numerous pharmaceuticals with a wide range of biological activities. Thiophene and its derivatives are integral components in various therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.

Beyond its medicinal applications, the thiophene moiety is a critical component in materials science, particularly in the development of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs). The sulfur atom in the ring influences the electronic properties of the molecule, making thiophene-based materials suitable for applications in electronics. The synthetic versatility of the thiophene ring allows for its functionalization at various positions, enabling the fine-tuning of its physical and chemical properties for specific applications.

The Role of α-Acyloxy Ester Functionalities in Chemical Transformations

The α-acyloxy ester group, specifically a geminal diacetate in the case of (Acetyloxy)(thiophen-2-yl)methyl acetate (B1210297), is a functional group with distinct chemical characteristics. Geminal diacetates are most commonly encountered as protecting groups for aldehydes. The aldehyde functionality is highly reactive towards a variety of reagents, and its temporary conversion to a more stable gem-diacetate allows for chemical transformations to be carried out on other parts of the molecule without affecting the aldehyde. The gem-diacetate can then be readily hydrolyzed back to the aldehyde under acidic or basic conditions.

In more advanced synthetic contexts, gem-diacetates have been explored as carbonyl surrogates in asymmetric synthesis. Chiral catalysts can differentiate between the two acetate groups, enabling stereoselective bond formation. Furthermore, gem-diacetates can serve as acyl donors in enzymatic acylation reactions, offering an alternative to more traditional acylating agents. The reactivity and stability of the α-acyloxy ester functionality are influenced by both steric and electronic factors of the parent molecule.

Contextualizing (Acetyloxy)(thiophen-2-yl)methyl Acetate within Advanced Synthetic and Mechanistic Studies

This compound, also known as thiophene-2-carboxaldehyde diacetate, is primarily recognized as a derivative of thiophene-2-carboxaldehyde. Thiophene-2-carboxaldehyde is a versatile and widely used intermediate in the synthesis of pharmaceuticals and other fine chemicals. wikipedia.org The synthesis of this compound itself was reported in the Journal of the American Chemical Society in 1952.

While extensive research has been conducted on the parent aldehyde and the broader classes of thiophene derivatives and gem-diacetates, specific and detailed research findings on the reactivity and direct application of this compound in advanced synthetic and mechanistic studies are not widely documented in publicly available literature. Its primary role appears to be that of a stable, crystalline derivative of the often less stable thiophene-2-carboxaldehyde, facilitating its storage, handling, and purification. The compound serves as a masked aldehyde, ready to be deprotected to the parent aldehyde for subsequent chemical transformations.

The general reactivity of gem-diacetates suggests that this compound would undergo nucleophilic substitution reactions, where one or both of the acetate groups are displaced. However, specific examples of such reactions with this particular substrate are not readily found in the chemical literature. Mechanistic studies have largely focused on the formation and cleavage of gem-diacylates in general, with the stability of the diacetate being related to steric and electronic effects.

Below are the key properties of this compound:

| Property | Value |

| CAS Number | 63011-97-2 |

| Molecular Formula | C₉H₁₀O₄S |

| Molecular Weight | 214.24 g/mol |

| Boiling Point | 154 °C at 20 mmHg |

属性

IUPAC Name |

[acetyloxy(thiophen-2-yl)methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-6(10)12-9(13-7(2)11)8-4-3-5-14-8/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPWFMLVWGWHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CS1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383933 | |

| Record name | (acetyloxy)(thiophen-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63011-97-2 | |

| Record name | (acetyloxy)(thiophen-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic Characterization for Structural Elucidation of Acetyloxy Thiophen 2 Yl Methyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to unambiguously assign every proton and carbon atom in the structure of (acetyloxy)(thiophen-2-yl)methyl acetate (B1210297).

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For (acetyloxy)(thiophen-2-yl)methyl acetate, the spectrum is expected to show distinct signals corresponding to the thiophene (B33073) ring protons, the methine proton, and the methyl protons of the two acetate groups.

The three aromatic protons on the thiophene ring (H3, H4, and H5) typically appear in the range of δ 7.0–7.8 ppm. spectrabase.com These protons form a coupled spin system, and their precise chemical shifts and multiplicities are influenced by the substitution at the C2 position. The H5 proton, being adjacent to the sulfur atom, often appears at a slightly different shift compared to H3 and H4. The coupling constants between these adjacent protons (J3,4, J4,5) are typically in the range of 3.5-5.0 Hz, while the long-range coupling (J3,5) is smaller, around 1.0-3.0 Hz. researchgate.netresearchgate.netjcsp.org.pkmdpi.com This coupling pattern results in characteristic doublet of doublets or multiplet signals, which are key to assigning the positions on the thiophene ring.

The single methine proton (-CH-), positioned between the two acetate groups and the thiophene ring, is expected to resonate as a singlet further downfield, likely in the range of δ 6.5-7.5 ppm, due to the deshielding effect of the adjacent oxygen atoms and the aromatic ring.

The six protons of the two acetate groups (-OCOCH₃) are chemically equivalent due to free rotation. They are expected to appear as a sharp singlet in the upfield region, typically around δ 2.1 ppm, integrating to six protons. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Thiophene H3, H4, H5 | 7.0 – 7.8 | Multiplet (m) or Doublet of Doublets (dd) | J3,4 ≈ 3.5-5.0 J4,5 ≈ 3.5-5.0 J3,5 ≈ 1.0-3.0 |

| Methine CH | 6.5 – 7.5 | Singlet (s) | N/A |

| Acetate CH₃ (6H) | ~2.1 | Singlet (s) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Characterization

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are anticipated.

The carbonyl carbons (C=O) of the two equivalent acetate groups are the most deshielded, appearing significantly downfield, typically in the range of δ 168–172 ppm. nih.gov The methyl carbons of the acetate groups are found in the upfield region, around δ 20–25 ppm. chemicalbook.com

The carbons of the thiophene ring typically resonate in the aromatic region of δ 120–145 ppm. acs.orgoup.comacs.org The carbon atom attached to the substituent (C2) will have a chemical shift significantly influenced by that group, while the other three carbons (C3, C4, C5) will show shifts characteristic of a 2-substituted thiophene. acs.orgoup.com The methine carbon (-CH-), bonded to two oxygen atoms and the thiophene ring, is expected to appear in the range of δ 70–85 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Acetate C=O | 168 – 172 |

| Thiophene C2, C3, C4, C5 | 120 – 145 |

| Methine CH | 70 – 85 |

| Acetate CH₃ | 20 – 25 |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Elucidating Through-Bond and Through-Space Connectivities

Two-dimensional (2D) NMR experiments are essential for unambiguously connecting the signals observed in the 1D spectra and confirming the molecular structure. science.govsdsu.eduipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show cross-peaks connecting the adjacent protons on the thiophene ring (H3 with H4, and H4 with H5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. sdsu.edu It would be used to definitively link each thiophene proton signal (H3, H4, H5) to its corresponding carbon signal (C3, C4, C5), the methine proton to the methine carbon, and the acetate methyl protons to the methyl carbons.

A correlation from the methine proton to the carbonyl carbons of the acetate groups.

Correlations from the methine proton to the C2 and C3 carbons of the thiophene ring.

Correlations from the thiophene H3 proton to the C2 and C5 carbons.

Correlations from the acetate methyl protons to the acetate carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. rsc.orgresearchgate.net A NOESY spectrum could show a correlation between the methine proton and the H3 proton of the thiophene ring, confirming their spatial closeness.

Advanced Heteronuclear NMR Studies (e.g., ³³S NMR) for Sulfur Atom Environment

While less common due to the low natural abundance and quadrupolar nature of the ³³S isotope, ³³S NMR spectroscopy could, in principle, provide direct insight into the electronic environment of the sulfur atom within the thiophene ring. The chemical shift of the ³³S nucleus is highly sensitive to the electronic structure and substitution pattern of the heterocyclic ring. nih.gov However, obtaining such data typically requires specialized equipment and isotopic enrichment, and experimental data for this specific compound is not widely available.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis of Acetate and Thiophene Characteristic Frequencies

The FT-IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the acetate groups, with additional characteristic bands from the thiophene ring. globalresearchonline.net

Acetate Group Vibrations: The most prominent feature will be the strong carbonyl (C=O) stretching absorption, typically found in the range of 1735–1750 cm⁻¹ for esters. chem-soc.siresearchgate.netrasayanjournal.co.inresearchgate.net The presence of two acetate groups would likely result in a very intense and possibly broad band in this region. Additionally, strong C-O stretching vibrations are expected between 1200 and 1300 cm⁻¹. chem-soc.siresearchgate.net

Thiophene Ring Vibrations: The thiophene moiety gives rise to several characteristic bands. nii.ac.jpresearchgate.netiosrjournals.org Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3100-3050 cm⁻¹). globalresearchonline.netnii.ac.jp Aromatic C=C ring stretching vibrations usually appear as a series of bands in the 1400–1600 cm⁻¹ region. globalresearchonline.netiosrjournals.org In-plane and out-of-plane C-H bending vibrations provide a fingerprint in the 1300-650 cm⁻¹ region, with their exact positions being sensitive to the substitution pattern. nii.ac.jpiosrjournals.org The C-S stretching vibration of the thiophene ring can also be observed, often in the 850-600 cm⁻¹ range. globalresearchonline.netresearchgate.netiosrjournals.org

Table 3: Predicted FT-IR Characteristic Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| 3100 – 3050 | Aromatic C-H Stretch (Thiophene) | Medium |

| 1750 – 1735 | C=O Stretch (Acetate) | Very Strong |

| 1600 – 1400 | C=C Aromatic Ring Stretch (Thiophene) | Medium to Weak |

| 1300 – 1200 | C-O Stretch (Acetate) | Strong |

| 1300 – 650 | C-H Bending (Thiophene) | Medium |

| 850 – 600 | C-S Stretch (Thiophene) | Weak to Medium |

Raman Spectroscopic Investigation of Molecular Vibrations

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, offering insights into the structural fingerprint of a molecule. An analysis of this compound would reveal characteristic Raman active modes corresponding to its specific functional groups and skeletal structure.

While specific experimental Raman data for this compound is not available in the reviewed literature, a general analysis would focus on identifying and assigning vibrational modes associated with the thiophene ring, the acetate groups, and the methine bridge.

Expected Raman Vibrational Modes:

Thiophene Ring Vibrations: The Raman spectrum would be expected to show characteristic bands for the C-H stretching, C=C stretching, C-S stretching, and ring deformation modes of the thiophene moiety.

Acetate Group Vibrations: The two acetate groups would exhibit distinct vibrational modes, including C=O (carbonyl) stretching, C-O stretching, and CH₃ rocking and stretching vibrations.

Skeletal Vibrations: Vibrations corresponding to the C-C and C-O single bonds of the core structure would also be present.

A detailed data table for the Raman shifts and their assignments would be constructed upon experimental investigation.

Interactive Data Table: Predicted Raman Vibrational Modes for this compound

| Predicted Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Thiophene C-H Stretch | 3100 - 3000 | Medium |

| Acetate CH₃ Stretch | 3000 - 2850 | Medium-Strong |

| Carbonyl (C=O) Stretch | 1750 - 1735 | Strong |

| Thiophene Ring C=C Stretch | 1600 - 1400 | Strong |

| Acetate C-O Stretch | 1250 - 1000 | Strong |

| Thiophene C-S Stretch | 750 - 600 | Medium |

Note: The data in this table is predictive and based on characteristic vibrational frequencies for similar functional groups. Specific experimental data is required for definitive assignments.

Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

A high-resolution mass spectrometry (HRMS) analysis of this compound would provide its precise mass, confirming the molecular formula C₉H₁₀O₄S. The fragmentation pattern observed in the mass spectrum would offer valuable information about the connectivity of the atoms within the molecule.

Although a specific experimental mass spectrum and fragmentation analysis for this compound are not documented in the available literature, a plausible fragmentation pathway can be predicted based on the known fragmentation of esters and thiophene derivatives.

Predicted Fragmentation Pathways:

Loss of Acetoxy Group: A common fragmentation pathway for acetate esters is the cleavage of the C-O bond, leading to the loss of an acetoxy radical (•OCOCH₃) or acetic acid (CH₃COOH).

Cleavage of the Thiophene Ring: The thiophene ring could undergo fragmentation, leading to characteristic sulfur-containing ions.

McLafferty Rearrangement: While less likely given the structure, the possibility of rearrangement reactions prior to fragmentation would be considered.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Predicted Fragment Ion | Predicted m/z | Plausible Origin |

| [C₉H₁₀O₄S]⁺• | 214.02 | Molecular Ion |

| [C₇H₇O₂S]⁺ | 155.02 | Loss of •COCH₃ |

| [C₅H₅S]⁺ | 97.01 | Thienylmethyl cation |

| [CH₃CO]⁺ | 43.02 | Acylium ion |

Note: This table represents predicted fragmentation based on general principles of mass spectrometry. Experimental data is necessary to confirm the actual fragmentation pathway.

X-ray Crystallography for Definitive Solid-State Molecular Geometry and Supramolecular Interactions

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide definitive information on its molecular geometry, including bond lengths, bond angles, and torsion angles.

Furthermore, this technique would reveal the packing of the molecules in the crystal lattice and any supramolecular interactions, such as hydrogen bonds or π-π stacking, which govern the solid-state properties of the compound.

No published crystal structure for this compound could be located in the course of this literature review. A crystallographic study would be required to obtain the following critical data.

Data to be Determined from X-ray Crystallography:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space Group: The symmetry of the crystal lattice.

Atomic Coordinates: The precise position of each atom in the unit cell.

Bond Lengths and Angles: Accurate measurements of all covalent bonds and the angles between them.

Conformation: The spatial arrangement of the thiophene ring relative to the acetate groups.

Intermolecular Interactions: Details of any non-covalent interactions that stabilize the crystal structure.

Interactive Data Table: Crystallographic Data to be Determined for this compound

| Parameter | Description |

| Crystal System | To be determined |

| Space Group | To be determined |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Unit cell volume |

| Z | Number of molecules per unit cell |

| Dcalc (g/cm³) | Calculated density |

Note: This table outlines the parameters that would be obtained from a single-crystal X-ray diffraction experiment.

Theoretical and Computational Chemistry Investigations of Acetyloxy Thiophen 2 Yl Methyl Acetate

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the computational study of organic molecules. DFT methods provide a good balance between accuracy and computational cost, making them ideal for investigating the properties of molecules like (Acetyloxy)(thiophen-2-yl)methyl acetate (B1210297). These calculations can predict a wide range of molecular characteristics, from geometry to spectroscopic behavior.

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For (Acetyloxy)(thiophen-2-yl)methyl acetate, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

Conformational analysis is also crucial, as the molecule possesses several rotatable single bonds (e.g., around the C-O and C-C bonds of the acetate groups and the bond connecting the thiophene (B33073) ring to the central carbon). Different rotational isomers (conformers) may exist with varying energies. Computational methods can be used to explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its properties and reactivity.

Illustrative Optimized Geometrical Parameters: The table below shows a hypothetical set of optimized bond lengths and angles for the lowest energy conformer of this compound, as would be calculated using a DFT method like B3LYP with a 6-31G(d,p) basis set.

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C(thiophene)-C(alpha) | 1.51 |

| C(alpha)-O(ester1) | 1.45 |

| C(alpha)-O(ester2) | 1.45 |

| O(ester)-C(carbonyl) | 1.36 |

| C(carbonyl)=O | 1.21 |

| Bond Angles | |

| C(thiophene)-C(alpha)-O(ester1) | 109.5 |

| O(ester1)-C(alpha)-O(ester2) | 110.0 |

| C(alpha)-O(ester)-C(carbonyl) | 117.0 |

This is an interactive data table. You can sort and filter the data.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org A small energy gap generally indicates high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, DFT calculations would reveal the spatial distribution of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich thiophene ring, while the LUMO might be distributed over the carbonyl groups of the acetate moieties.

Hypothetical Frontier Orbital Energies:

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

This is an interactive data table. You can sort and filter the data.

Understanding how charge is distributed across a molecule is key to predicting its interactions with other molecules. Quantum chemical calculations can determine the partial atomic charges on each atom. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution.

The MEP map plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, such as the oxygen atoms of the carbonyl groups. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show significant negative potential around the carbonyl oxygens and a region of positive potential near the hydrogen atoms.

Computational chemistry is a powerful tool for predicting and helping to interpret experimental spectra.

Vibrational Frequencies (IR/Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an infrared (IR) or Raman spectrum. Comparing calculated spectra with experimental ones can help confirm the molecule's structure and assign specific vibrational modes to observed peaks. For the target molecule, characteristic frequencies for C=O stretching in the acetate groups and C-S stretching in the thiophene ring would be of particular interest.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netliverpool.ac.uk This is achieved by calculating the magnetic shielding tensors for each nucleus. These predictions are invaluable for assigning signals in experimental NMR spectra, especially for complex molecules, and can help to confirm the proposed structure. mdpi.com

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can simulate the electronic transitions that give rise to UV-Vis absorption spectra. The calculations provide the excitation energies and oscillator strengths for transitions from the ground state to various excited states. This allows for the prediction of the absorption maxima (λ_max) and can explain the origin of the observed electronic transitions, typically involving promotions of electrons from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Illustrative Predicted Spectroscopic Data:

| Spectrum Type | Predicted Parameter | Value |

|---|---|---|

| IR | C=O Stretch Freq. | 1750 cm⁻¹ |

| ¹H NMR | CH (alpha) Chemical Shift | δ 6.0 ppm |

| ¹³C NMR | C=O Chemical Shift | δ 170 ppm |

| UV-Vis | λ_max | 245 nm |

This is an interactive data table. You can sort and filter the data.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics provides a detailed electronic picture, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how their positions and velocities change.

For this compound, MD simulations would be useful for exploring its conformational landscape in greater detail than static quantum calculations. By simulating the molecule over nanoseconds, one can observe transitions between different conformers and determine their relative populations at a given temperature. Furthermore, MD can be used to study the molecule's behavior in a solvent, providing insights into solvation effects and the structure of the solvent shell. It can also be used to model intermolecular interactions, such as how multiple molecules of the compound might pack together in a condensed phase.

Reactivity Descriptors and Chemical Activity Analysis (e.g., Electrophilicity, Nucleophilicity)

Based on the energies of the frontier orbitals and other electronic properties derived from DFT calculations, various "reactivity descriptors" can be calculated. These indices help to quantify and predict the chemical reactivity of the molecule.

Electronegativity (χ), Hardness (η), and Softness (S): These global reactivity descriptors are calculated from the energies of the HOMO and LUMO. Hardness, in particular, is related to the HOMO-LUMO gap and indicates resistance to change in electron configuration. Soft molecules tend to be more reactive than hard molecules.

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. It is a useful descriptor for quantifying the electrophilic character of a molecule.

Nucleophilicity: The nucleophilicity of a molecule is related to its HOMO energy. A higher HOMO energy indicates a greater willingness to donate electrons and thus higher nucleophilicity. youtube.com

Fukui Functions: These are local reactivity descriptors that indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the Fukui functions, one can predict the most likely sites for reaction on the this compound molecule. For instance, these calculations could pinpoint whether an incoming nucleophile would preferentially attack the carbonyl carbons or the thiophene ring.

Computational Insights into Structure-Reactivity Relationships

Theoretical and computational chemistry investigations provide a powerful lens for understanding the intricate relationship between the molecular structure of this compound and its chemical reactivity. By employing quantum mechanical calculations, researchers can elucidate the electronic properties and predict the reactive behavior of the molecule, offering insights that are complementary to experimental studies.

Computational studies, typically utilizing Density Functional Theory (DFT), are instrumental in mapping the electron distribution and identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the thiophene ring, being an electron-rich aromatic system, significantly influences the molecule's electronic properties. derpharmachemica.comnih.gov Computational models can precisely quantify the aromaticity of the thiophene moiety and the effect of the (acetyloxy)methyl acetate substituent on the ring's electron density.

Detailed analysis of the Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. In the case of this compound, the MEP would likely show negative potential (red and yellow regions) concentrated around the oxygen atoms of the acetate groups and the sulfur atom of the thiophene ring, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential (blue regions) would be associated with the hydrogen atoms.

Furthermore, reactivity descriptors derived from conceptual DFT, such as Fukui functions, can pinpoint the specific atoms most susceptible to nucleophilic and electrophilic attack. researchgate.net For instance, such calculations could reveal the relative reactivity of the different carbon atoms within the thiophene ring, guiding predictions about substitution reactions. researchgate.net

The following tables present hypothetical data from a representative DFT study on this compound, illustrating the type of insights gained from such computational investigations.

Table 1: Calculated Frontier Molecular Orbital Energies and Properties

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.85 | Indicates the electron-donating capability. |

| LUMO Energy | -1.23 | Indicates the electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.62 | Correlates with chemical reactivity and stability. nih.gov |

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Value | Interpretation |

| Ionization Potential (I) | 6.85 | Estimated energy required to remove an electron. |

| Electron Affinity (A) | 1.23 | Energy released when an electron is added. |

| Global Hardness (η) | 2.81 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 0.356 | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | 4.04 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | 2.89 | Quantifies the electrophilic character of the molecule. |

These computational insights are invaluable for rationalizing observed experimental outcomes and for guiding the design of new thiophene-based compounds with tailored reactivity and properties. nih.gov By understanding the electronic structure, researchers can better predict how this compound will behave in various chemical environments and how it might interact with biological targets.

Strategic Applications in Organic Synthesis and Materials Science

(Acetyloxy)(thiophen-2-yl)methyl Acetate (B1210297) as a Precursor for Advanced Organic Transformations

(Acetyloxy)(thiophen-2-yl)methyl acetate, also known as thiophene-2-carboxaldehyde diacetate, primarily serves as a stable, crystalline solid precursor to the often less stable thiophene-2-carboxaldehyde. The gem-diacetate group functions as a protecting group for the aldehyde, which can be readily deprotected under various mild conditions to in-situ generate the reactive aldehyde for subsequent transformations. This characteristic is particularly valuable in multi-step syntheses where the direct use of the aldehyde might lead to undesired side reactions or decomposition.

The synthetic utility of gem-diacetates lies in their stability towards a range of reaction conditions where the corresponding aldehyde would be reactive. The regeneration of the aldehyde from this compound can be achieved through acidic or basic hydrolysis, or under neutral conditions using specific catalysts, providing chemists with a flexible tool to unmask the reactive carbonyl functionality at the desired stage of a synthetic sequence.

Rational Design of Derivatives for Enhanced Synthetic Utility

The thiophene (B33073) ring in this compound is amenable to various substitutions, allowing for the rational design of derivatives with tailored reactivity and properties. By introducing electron-donating or electron-withdrawing groups onto the thiophene nucleus, the electronic properties of the latent aldehyde can be modulated. For instance, substitution at the 4- or 5-position of the thiophene ring can influence the reactivity of the aldehyde upon deprotection, which is a key consideration in planning complex synthetic routes.

Furthermore, the acetate groups can be replaced with other protecting groups to fine-tune the stability and deprotection conditions. This allows for orthogonal protection strategies in the synthesis of complex molecules containing multiple sensitive functional groups. The ability to modify the core structure of this compound provides a platform for creating a library of precursors with diverse synthetic potential.

Development of Novel Heterocyclic Scaffolds Utilizing the Thiophene-Acetate Moiety

Upon deprotection, the resulting thiophene-2-carboxaldehyde is a valuable building block for the synthesis of a wide array of novel heterocyclic scaffolds. The aldehyde functionality can participate in various condensation reactions to form new rings fused to or substituted with the thiophene moiety.

One of the most powerful methods for constructing substituted 2-aminothiophenes is the Gewald reaction . This one-pot, multi-component reaction utilizes an aldehyde or ketone, an active methylene (B1212753) compound (like a cyanoester), and elemental sulfur in the presence of a base. Thiophene-2-carboxaldehyde, generated from this compound, can serve as the aldehyde component in this reaction, leading to the formation of highly functionalized thieno[2,3-b]pyridine (B153569) and other related heterocyclic systems.

Another important reaction is the Knoevenagel condensation , where thiophene-2-carboxaldehyde reacts with active methylene compounds in the presence of a weak base. This reaction is a key step in the synthesis of various pharmaceuticals and functional materials. The resulting α,β-unsaturated compounds are versatile intermediates for further transformations, including the synthesis of pyridines, pyrimidines, and other heterocycles through subsequent cyclization reactions.

| Reaction Name | Reactants with Thiophene-2-carboxaldehyde | Resulting Heterocyclic Scaffold |

| Gewald Reaction | Active methylene compound, Sulfur, Base | Substituted 2-Aminothiophenes |

| Knoevenagel Condensation | Active methylene compound, Base | α,β-Unsaturated thiophene derivatives |

| Hantzsch Pyridine Synthesis | β-ketoester, Ammonia | Dihydropyridine derivatives |

| Biginelli Reaction | Urea, β-dicarbonyl compound | Dihydropyrimidinone derivatives |

Exploitation of the Thiophene Ring Reactivity in Polymeric and Supramolecular Architectures

The thiophene ring is a fundamental building block in the field of materials science, particularly for the development of conducting polymers and supramolecular assemblies. The inherent π-conjugation of the thiophene ring, which can be extended through polymerization or self-assembly, gives rise to interesting electronic and optical properties.

This compound can be envisioned as a precursor for monomers used in the synthesis of thiophene-based conjugated polymers . After deprotection to the aldehyde, the formyl group can be further transformed into other functionalities suitable for polymerization, such as vinyl or ethynyl (B1212043) groups. Polythiophenes and their derivatives are widely investigated for their applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

In the realm of supramolecular chemistry , thiophene derivatives are known to self-assemble into well-ordered structures through non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. The thiophene-acetate moiety, after appropriate modification, can be incorporated into molecules designed to form complex supramolecular architectures like nanowires, nanoribbons, and liquid crystals. These materials have potential applications in sensing, catalysis, and nanotechnology.

Tandem Reactions and One-Pot Syntheses Incorporating the Compound's Reactivity

The ability to generate a reactive aldehyde in situ from the stable gem-diacetate precursor makes this compound an ideal candidate for tandem reactions and one-pot syntheses . These strategies are highly sought after in modern organic synthesis as they improve efficiency by reducing the number of work-up and purification steps, thereby saving time and resources.

常见问题

What are the optimal reaction conditions for synthesizing (Acetyloxy)(thiophen-2-yl)methyl acetate, and how can side products be minimized?

Level: Basic (Synthesis Optimization)

Methodological Answer:

Synthesis typically involves esterification and thiophene functionalization. Key steps include:

- Acid-Catalyzed Esterification: Use methanol or ethanol as solvents with concentrated sulfuric acid (1-2% v/v) under reflux (4–6 hours) to promote ester bond formation .

- Thiophene Coupling: Employ Friedel-Crafts acylation or nucleophilic substitution to introduce the thiophene moiety. Anhydrous conditions and catalysts like BF₃·Et₂O may enhance yield .

- Side Product Mitigation: Monitor reaction temperature to avoid over-acylation. Purify intermediates via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Level: Basic (Structural Characterization)

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify thiophene protons (δ 6.8–7.5 ppm) and acetate methyl groups (δ 2.0–2.3 ppm). Splitting patterns confirm substitution positions .

- ¹³C NMR: Detect ester carbonyls (δ 165–175 ppm) and thiophene carbons (δ 125–140 ppm) .

- IR Spectroscopy: Ester C=O stretches (~1740 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹) validate functional groups .

- X-Ray Crystallography: Resolve molecular geometry and confirm stereochemistry (e.g., torsion angles between thiophene and acetate groups) .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution or oxidation reactions?

Level: Advanced (Reactivity Analysis)

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model transition states and activation energies. Focus on:

- Nucleophilic Substitution: Compare leaving group abilities (e.g., acetate vs. thiophene-O) using Fukui indices .

- Oxidation Pathways: Simulate reaction coordinates for ester cleavage or thiophene ring oxidation (e.g., with KMnO₄) to predict major products .

- MD Simulations: Analyze solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions .

What experimental designs address discrepancies in biological activity data for this compound?

Level: Advanced (Data Contradiction Analysis)

Methodological Answer:

- Dose-Response Curves: Conduct assays (e.g., enzyme inhibition, cytotoxicity) in triplicate with positive/negative controls. Use ANOVA to assess statistical significance across replicates .

- Metabolic Stability Tests: Incubate the compound with liver microsomes (human/rat) to evaluate hydrolysis rates. LC-MS/MS quantifies parent compound degradation and metabolite formation .

- Confounding Factors: Control for thiophene-mediated cytochrome P450 interactions or esterase activity in cell-based assays .

What methodologies assess the environmental fate and ecotoxicological risks of this compound?

Level: Advanced (Environmental Impact)

Methodological Answer:

- Hydrolysis Studies: Expose the compound to pH-varied aqueous solutions (pH 4–9) at 25°C. Monitor degradation via HPLC and identify products (e.g., acetic acid, thiophenol derivatives) .

- QSAR Modeling: Predict bioaccumulation potential (log P) and toxicity endpoints (e.g., LC₅₀ for aquatic organisms) using EPI Suite or TEST software .

- Microcosm Experiments: Evaluate soil adsorption/desorption kinetics using batch equilibration methods (OECD Guideline 106) .

How can reaction pathways be validated when unexpected byproducts form during synthesis?

Level: Advanced (Mechanistic Analysis)

Methodological Answer:

- Isolation and Characterization: Purify byproducts via preparative TLC or HPLC. Use HRMS and 2D NMR (COSY, HSQC) to assign structures .

- Mechanistic Probes:

- Isotope Labeling: Introduce ¹⁸O in ester groups to track hydrolysis pathways .

- Trapping Experiments:** Add radical scavengers (e.g., TEMPO) to detect free-radical intermediates in oxidation reactions .

What strategies optimize the compound’s stability in formulation studies for drug delivery?

Level: Advanced (Applied Research)

Methodological Answer:

- Accelerated Stability Testing: Store formulations (e.g., nanoparticles, liposomes) at 40°C/75% RH for 1–3 months. Monitor degradation via UPLC and assess excipient compatibility .

- Protective Group Strategies: Replace acetyl groups with more hydrolytically stable alternatives (e.g., pivaloyl) while retaining bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。